1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile
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Overview
Description
1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile is an organic compound with a unique structure that includes a cyclobutane ring, a nitrile group, and a methoxyethyl substituent
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile can be achieved through several routes. One common method involves the reaction of cyclobutanone with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as toluene and a temperature range of 60-70°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxyethyl group can influence the compound’s solubility and reactivity. The pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
1-(2-Methoxyethyl)-3-oxocyclobutane-1-carbonitrile can be compared with similar compounds such as:
1-(2-Methoxyethyl)-3-oxocyclopentane-1-carbonitrile: This compound has a similar structure but with a five-membered ring.
1-(2-Methoxyethyl)-3-oxocyclohexane-1-carbonitrile: This compound features a six-membered ring.
1-(2-Methoxyethyl)-3-oxocycloheptane-1-carbonitrile: This compound has a seven-membered ring. The uniqueness of this compound lies in its four-membered ring, which imparts different chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-oxocyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-3-2-8(6-9)4-7(10)5-8/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXCDDCJWXIOLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CC(=O)C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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